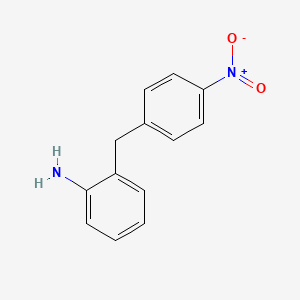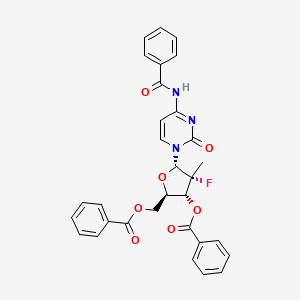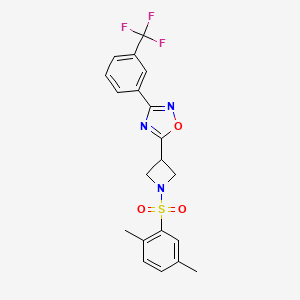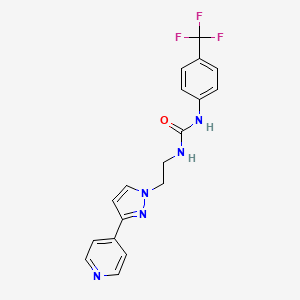
2-(4-Nitrobenzyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Nitrobenzyl)aniline is an organic compound characterized by the presence of a nitro group attached to a benzyl group, which is further connected to an aniline moiety
作用机制
Target of Action
Similar compounds such as nitrobenzene and its derivatives are known to interact with various biological targets, including enzymes and proteins .
Mode of Action
The mode of action of 2-(4-Nitrobenzyl)aniline involves a series of chemical reactions. The compound is likely to undergo reduction reactions, similar to other nitroaromatic compounds . This process involves the conversion of the nitro group to an amine group, which can further interact with its targets .
Biochemical Pathways
For instance, they can disrupt the normal functioning of enzymes and proteins, leading to altered cellular processes .
Pharmacokinetics
Similar compounds are known to have varying degrees of bioavailability, depending on factors such as their chemical structure and the physiological conditions of the body .
Result of Action
The reduction of the nitro group to an amine group can lead to various changes at the molecular level, potentially affecting cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s reactivity and its interactions with its targets .
生化分析
Biochemical Properties
It is known that nitro group-containing compounds, like 2-(4-Nitrobenzyl)aniline, can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Nitro group-containing compounds are known to have potential antitumor activities on diverse cancer cell models
Molecular Mechanism
It is known that nitro group-containing compounds can undergo various reactions, including free radical bromination, nucleophilic substitution, and oxidation
Temporal Effects in Laboratory Settings
It is known that the yield of anilines released from 4-nitrobenzyl carbamates, following nitro group reduction, decreases over time
Dosage Effects in Animal Models
It is known that nitro group-containing compounds can have toxic effects at high doses
Metabolic Pathways
It is known that nitro group-containing compounds can be involved in various metabolic pathways
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Nitrobenzyl)aniline typically involves a multi-step process. One common method includes the nitration of benzyl chloride to form 4-nitrobenzyl chloride, followed by a nucleophilic substitution reaction with aniline. The reaction conditions often involve the use of solvents like ethanol or acetonitrile and may require heating to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and specific reaction conditions are often employed to ensure efficient production .
化学反应分析
Types of Reactions: 2-(4-Nitrobenzyl)aniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration.
Oxidation: The compound can undergo oxidation reactions, although these are less common compared to reduction and substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Oxidation: Potassium permanganate or chromium trioxide under acidic conditions.
Major Products:
Reduction: 2-(4-Aminobenzyl)aniline.
Substitution: Various halogenated derivatives depending on the halogen used.
Oxidation: Oxidized derivatives, though specific products depend on the reaction conditions.
科学研究应用
2-(4-Nitrobenzyl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions, particularly those involving nitroreductases.
Medicine: Investigated for its potential use in drug development, especially in the design of prodrugs that can be activated by specific enzymes.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
相似化合物的比较
4-Nitroaniline: Similar structure but lacks the benzyl group.
2-Nitroaniline: Nitro group positioned differently on the aniline ring.
4-Nitrobenzylamine: Similar to 2-(4-Nitrobenzyl)aniline but lacks the aniline moiety.
Uniqueness: Its ability to undergo specific reduction and substitution reactions makes it valuable in synthetic chemistry and pharmaceutical research .
属性
IUPAC Name |
2-[(4-nitrophenyl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c14-13-4-2-1-3-11(13)9-10-5-7-12(8-6-10)15(16)17/h1-8H,9,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNLDJACFNUNPBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=CC=C(C=C2)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-2-methylpropanamide](/img/structure/B2707521.png)
![5,6-dimethyl-N-[(1r,4r)-4-methylcyclohexyl]pyrimidine-4-carboxamide](/img/structure/B2707524.png)

![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2707527.png)
![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2707528.png)

![2-(1H-benzimidazol-2-yl)-N'-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}acetohydrazide](/img/structure/B2707530.png)
![2-Chloro-1-[2-(1,2,4-oxadiazol-3-yl)piperidin-1-yl]propan-1-one](/img/structure/B2707532.png)
![1-(4-chlorophenyl)-7,8-dimethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2707533.png)



![(E)-2-((4-(dimethylamino)-3-nitrobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B2707538.png)

